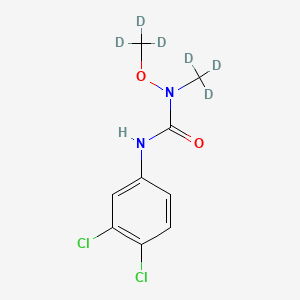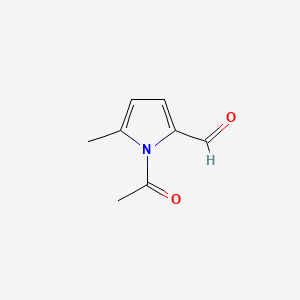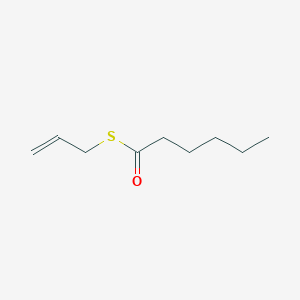
ENMD 547-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ENMD 547-d8 is a deuterium-labeled form of ENMD 547, which is a selective antagonist for Protease-Activated Receptor 2 (PAR-2). This compound is primarily used in scientific research for its ability to inhibit specific signaling pathways, making it valuable in the study of various biological processes and diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ENMD 547-d8 involves the incorporation of deuterium atoms into the molecular structure of ENMD 547. The process typically includes the following steps:
Deuterium Exchange Reaction: This involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Coupling Reactions: The deuterated intermediates are then coupled with other chemical entities to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: ENMD 547-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Applications De Recherche Scientifique
ENMD 547-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a reference material for chemical identification, qualitative, and quantitative analysis.
Biology: Employed in the study of metabolic pathways and biological processes involving PAR-2.
Medicine: Investigated for its potential therapeutic effects in diseases where PAR-2 is implicated, such as inflammation and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PAR-2
Mécanisme D'action
ENMD 547-d8 exerts its effects by selectively antagonizing Protease-Activated Receptor 2 (PAR-2). This receptor is involved in various signaling pathways that regulate inflammation, pain, and cancer progression. By inhibiting PAR-2, this compound can modulate these pathways, leading to reduced inflammation and tumor growth. The molecular targets and pathways involved include the inhibition of calcium signaling and other downstream effectors .
Comparaison Avec Des Composés Similaires
ENMD 547: The non-deuterated form of ENMD 547-d8, also a selective PAR-2 antagonist.
Other PAR-2 Antagonists: Compounds such as GB88 and I-343, which also inhibit PAR-2.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise tracking in metabolic studies. This makes it particularly valuable in research applications where detailed analysis of metabolic pathways is required .
Propriétés
Numéro CAS |
1795025-33-0 |
|---|---|
Formule moléculaire |
C15H30BrN3O2 |
Poids moléculaire |
372.377 |
Nom IUPAC |
6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide |
InChI |
InChI=1S/C15H29N3O2.BrH/c1-13(2)12-15(20)18-10-8-17(9-11-18)14(19)6-4-3-5-7-16;/h13H,3-12,16H2,1-2H3;1H/i8D2,9D2,10D2,11D2; |
Clé InChI |
CXPUAJQIKBLGIR-KTSBLNPMSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)CCCCCN.Br |
Synonymes |
6-Amino-1-[4-(3-methyl-1-oxobutyl)-1-piperazinyl]-1-hexanone-d8 Hydrobromide; 1-(6-Amino-1-oxohexyl)-4-(3-methyl-1-oxobutyl)piperazine-d8 Monohydrobromide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B588697.png)

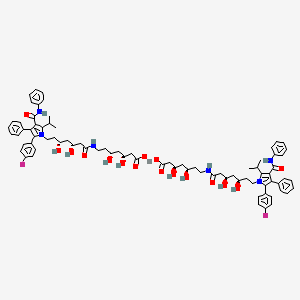
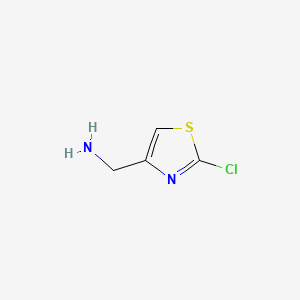
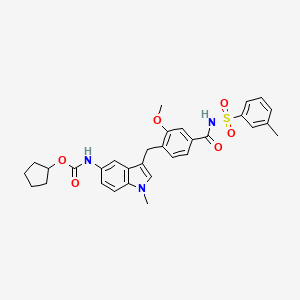
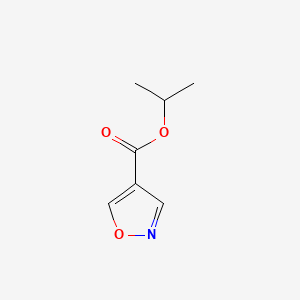

![[(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-6-hydroxy-7,11-dimethyl-9,16-dioxo-4-prop-1-en-2-yl-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-5-yl] acetate](/img/structure/B588713.png)
